molecular formula C12H17NO3 B310388 2-ethoxy-N-(4-ethoxyphenyl)acetamide

2-ethoxy-N-(4-ethoxyphenyl)acetamide

Cat. No.: B310388
M. Wt: 223.27 g/mol
InChI Key: TZWWCAYMGKJHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N-(4-ethoxyphenyl)acetamide is a substituted acetamide derivative featuring ethoxy groups at both the α-position of the acetamide moiety and the para-position of the phenyl ring. Phenacetin, a known analgesic and carcinogen , shares the 4-ethoxyphenylacetamide backbone but lacks the additional ethoxy group on the acetamide. The introduction of a second ethoxy group in 2-ethoxy-N-(4-ethoxyphenyl)acetamide likely alters its physicochemical properties, metabolic stability, and biological activity compared to simpler analogs.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-ethoxy-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C12H17NO3/c1-3-15-9-12(14)13-10-5-7-11(8-6-10)16-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

TZWWCAYMGKJHFH-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=C(C=C1)OCC

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The addition of ethoxy groups increases molecular weight and lipophilicity. For example:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(4-Ethoxyphenyl)acetamide C₁₀H₁₃NO₂ 179.22 4-Ethoxyphenyl, acetamide
2-Ethoxy-N-(4-ethoxyphenyl)acetamide* C₁₂H₁₇NO₃ ~235.27 (calculated) 4-Ethoxyphenyl, 2-ethoxyacetamide
2-(4-Ethoxyphenyl)-N-(5-nitro-1H-indazol-3-yl)acetamide C₁₇H₁₆N₄O₃ 324.34 4-Ethoxyphenyl, nitroindazole

*Calculated based on structural similarity.

This trend is observed in analogs like 2-(4-ethoxyphenyl)-N-(5-nitro-1H-indazol-3-yl)acetamide, where bulky substituents correlate with lower solubility .

Tautomerism and Stability

In N-(4-ethoxyphenyl)-2-(thiazolidinone)acetamide analogs, tautomerism between thiazolidinone and thiazole forms occurs, influenced by electronic effects of substituents . The ethoxy groups in 2-ethoxy-N-(4-ethoxyphenyl)acetamide may similarly stabilize specific tautomers, affecting reactivity and interactions.

Key Research Findings

  • Structural Analysis : X-ray crystallography (using SHELX software ) and NMR spectroscopy are critical for confirming the conformation of ethoxyphenylacetamide derivatives. For example, 1H NMR data for 2-(4-ethoxyphenyl)-N-(5-nitro-1H-indazol-3-yl)acetamide confirmed regioselective synthesis .
  • Biological Screening : Anti-proliferative activity is structure-dependent. Modifying the acetamide’s α-position (e.g., ethoxy vs. methoxy) or the aryl group (e.g., indazole vs. biphenyl) significantly alters potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.